
4-Hydroxy-7-methoxy-3-nitrocoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-methoxy-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique structural features, which include a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a nitro group at the 3-position.
作用机制
Target of Action
4-Hydroxy-7-methoxy-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and therapeutic properties Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .
Mode of Action
It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets.
Biochemical Pathways
Coumarins are known to be involved in various metabolic pathways . For instance, the hydroxylation of coumarins at positions 7 and 3 can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Pharmacokinetics
The pharmacokinetics of coumarin derivatives are generally influenced by their chemical structure .
Result of Action
It has been suggested that the compound exhibits cytotoxic action against cultured human tumor and normal cells .
Action Environment
The properties of coumarins, including their fluorescence behavior, can be influenced by environmental factors such as ph and microenvironment polarity .
生化分析
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
It has been found that coumarin derivatives exhibit cytotoxic action against cultured human tumor and normal cells . In vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells .
Molecular Mechanism
Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Hydroxy-7-methoxy-3-nitrocoumarin in laboratory settings are not yet fully known. Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully known. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Coumarins are known to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Coumarins are known to be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxy-3-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin. The process can be carried out using glacial acetic acid and concentrated nitric acid. The reaction conditions require careful control of temperature and the addition rate of nitric acid to avoid over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 4-Hydroxy-7-methoxy-3-nitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C
Substitution: Alkyl halides, acid chlorides
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 4-Hydroxy-7-methoxy-3-aminocoumarin
Substitution: 4-Alkoxy-7-methoxy-3-nitrocoumarin
Oxidation: 4-Hydroxy-7-methoxy-3-formylcoumarin
科学研究应用
4-Hydroxy-7-methoxy-3-nitrocoumarin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a marker in biological assays.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as an intermediate in the synthesis of pharmaceuticals
相似化合物的比较
4-Hydroxycoumarin: Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a nitro group, altering its biological activity.
3-Nitrocoumarin: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.
Uniqueness: 4-Hydroxy-7-methoxy-3-nitrocoumarin stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group improves its solubility and stability .
属性
IUPAC Name |
4-hydroxy-7-methoxy-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANZFICLJFFUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2685054.png)
![N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2685057.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B2685058.png)
![5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2685059.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)
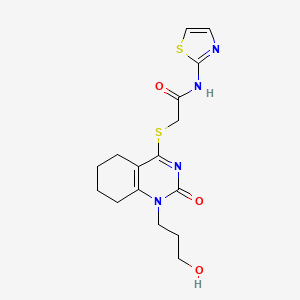
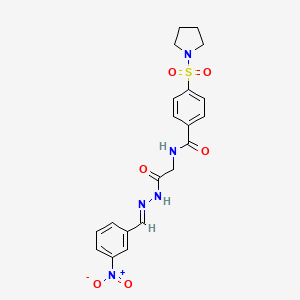
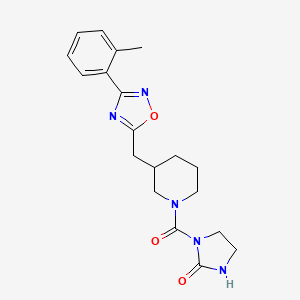
![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)
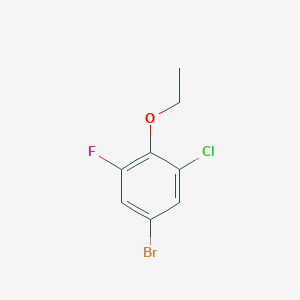

![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
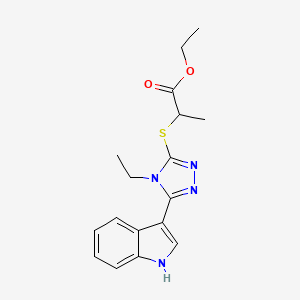
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2685077.png)
